

Precision in Ketotifen Quantification: A Comparative Analysis of Analytical Methods

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Compound of Interest

Compound Name: Ketotifen-d3Fumarate

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A detailed guide for researchers and drug development professionals on the inter-day and intra-day precision of various analytical techniques for the quantification of Ketotifen.

The accurate quantification of Ketotifen, an antihistamine and mast cell stabilizer, is critical in pharmaceutical quality control and clinical research. This guide provides a comparative analysis of the inter-day and intra-day precision of different analytical methods used for Ketotifen quantification, supported by experimental data from various studies. The primary methods discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

Comparative Precision Data

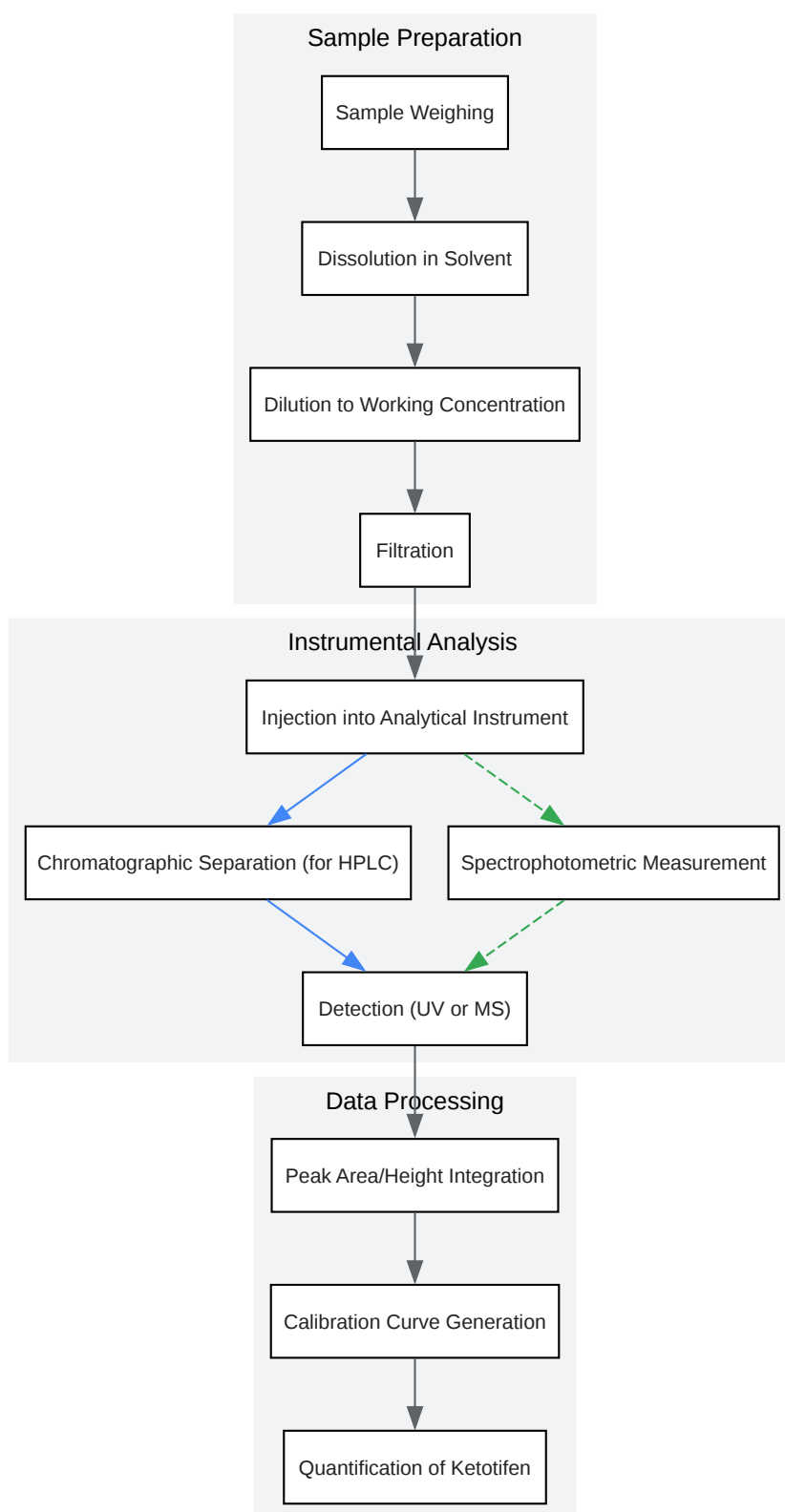
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-day precision assesses the variability of results within the same day, while inter-day precision evaluates the variability across different days.

Analytical Method	Matrix	Inter-day Precision (%RSD)	Intra-day Precision (%RSD)
RP-HPLC	Marketed Dosage Form	< 7.4% [1]	< 7.4% [1]
RP-HPLC	Pharmaceutical Solid Dosage	< 2% [2]	< 2% [2]
RP-HPLC	Automatic Packaging Machine Swabs	1.70% - 4.18% [3]	1.79% - 22.80% (value of 22.80% was an outlier) [3]
LC-MS/MS	Beagle Dog Plasma	3.14% - 7.56% [4] [5] [6]	2.28% - 6.67% [4] [5] [6]
Spectrophotometry	Drug Dosage Forms	Not explicitly stated, but overall RSD was 1.06% - 1.56% [7]	Not explicitly stated, but overall RSD was 1.06% - 1.56% [7]
Spectrophotometry (with complexing agents)	Tablet Formulations	Not explicitly stated, but results of analysis were close to 100% with low standard deviation [8]	Not explicitly stated, but results of analysis were close to 100% with low standard deviation [8]
Titrimetry and Spectrophotometry (with Cerium(IV))	Bulk Drug and Tablets	≤ 2.90% [9]	≤ 2.90% [9]

Note: The precision values can vary depending on the specific method validation, concentration levels, and laboratory conditions.

Experimental Workflows

The general workflow for the quantification of Ketotifen involves sample preparation, followed by instrumental analysis and data processing. The following diagram illustrates a typical experimental workflow.



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Caption: General experimental workflow for Ketotifen quantification.

Detailed Experimental Protocols

Below are summaries of experimental protocols from the cited studies, providing insights into the methodologies that yielded the precision data.

1. RP-HPLC Method for Marketed Dosage Forms[1]

- Mobile Phase: A mixture of methanol and 0.04M Na₂HPO₄ buffer (50:50).
- Flow Rate: 1 mL/min.
- Detection: UV detection at 287 nm.
- Sample Preparation: An accurate weight of the powdered sample was dissolved in methanol, diluted to a specific volume, and then further diluted to the working sample solution. The final solution was filtered before injection.
- Standard Preparation: A standard solution of Ketotifen fumarate (1000 ppm) was prepared by dissolving an accurately weighed amount in a 10 mL volumetric flask.

2. RP-HPLC Method for Pharmaceutical Solid Dosage Forms[2]

- Column: Thermo C18 (250mm x 4.6mm).
- Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (30:70 %v/v), with the pH adjusted to 3.5.
- Flow Rate: 1 ml/min.
- Detection: UV detection at 298 nm.
- Linearity Range: 5 to 150 ng/ml.

3. LC-MS/MS Method in Beagle Dog Plasma[4][5][6]

- Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

- Internal Standard: Ketotifen-d3.
- Precision Assessment: Evaluated at four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).

4. Spectrophotometric Method for Drug Dosage Forms[7]

- Principle: Formation of a yellow ion-association complex between Ketotifen and bromocresol purple (BCP) in acetone.
- Reagent: 0.15% solution of BCP in acetone.
- Measurement Wavelength: 399 nm.
- Sample Preparation: Twenty tablets were weighed and powdered. An amount equivalent to a specific dose of Ketotifen was dissolved in acetone, shaken, diluted to volume, and filtered.
- Linearity Range: 5 - 15 µg/ml.

5. Spectrophotometric Methods with Complexing Agents[8]

- Method I: Formation of a chloroform-extractable colored complex with 2-nitroso-naphthol-4-sulphonic acid.
 - Absorbance Maximum: 436.5 nm.
- Method II: Formation of a chloroform-extractable colored complex with rhodizonic acid.
 - Absorbance Maximum: 489.5 nm.
- Linearity Range: 50-250 µg/ml for both methods.

6. Titrimetric and Spectrophotometric Methods using Cerium(IV)[9]

- Titrimetric Method: Based on a 1:1 reaction stoichiometry between Ketotifen and Cerium(IV). Applicable over a 2–18 mg range.

- Spectrophotometric Methods (Method B and C): Based on the reaction with Cerium(IV).
 - Linearity Ranges: 0.4–8.0 $\mu\text{g mL}^{-1}$ (Method B) and 0.4–10.0 $\mu\text{g mL}^{-1}$ (Method C).

Conclusion

Both RP-HPLC and spectrophotometric methods demonstrate good inter-day and intra-day precision for the quantification of Ketotifen. RP-HPLC methods, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity, making them suitable for complex matrices like biological fluids. Spectrophotometric methods, while generally simpler and more cost-effective, also provide reliable and precise results for pharmaceutical dosage forms. The choice of method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. The data presented in this guide can assist researchers and drug development professionals in selecting the most appropriate analytical technique for their needs.

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